1-(2-Fluorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activity
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various receptors and exert their biological effects.
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1-(2-Fluorophenyl)-2-methylpropan-1-amine might also interact with similar biochemical pathways.
Pharmacokinetics
Tegoprazan is rapidly absorbed with a median maximum plasma concentration (Tmax) at 0.5 h and declines with a terminal (elimination) half-life (t1/2) of 3.87–4.57 h . The maximum measured plasma concentration (Cmax) and the area under the concentration–time curve (AUC) of Tegoprazan increased proportionally with dose ranges from 50 to 200 mg .
Result of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that it may exert a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the activity of Tegoprazan, a similar compound, was found to be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. These interactions could potentially influence the course of biochemical reactions in which 1-(2-Fluorophenyl)-2-methylpropan-1-amine is involved .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 2-methylpropan-1-amine.
Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with 2-methylpropan-1-amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Utilizing a high-pressure hydrogenation reactor with a suitable catalyst (e.g., palladium on carbon) to reduce the imine intermediate.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-2-methylpropan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Amphetamine: Shares structural similarities but differs in the presence of the fluorine atom, which affects its pharmacological properties.
Methamphetamine: Similar in structure but with different substituents, leading to variations in potency and biological activity.
3-Fluoroamphetamine: Another fluorinated amphetamine derivative with distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMISMQKZXSRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.